2-(2-(2,4-Dimethylphenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
This compound features a tetrahydrobenzo[b]thiophene core with a carboxamide group at position 3 and a 2,4-dimethylphenyl-substituted acetamido moiety at position 2.
Properties
IUPAC Name |
2-[[2-(2,4-dimethylphenyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-11-7-8-13(12(2)9-11)10-16(22)21-19-17(18(20)23)14-5-3-4-6-15(14)24-19/h7-9H,3-6,10H2,1-2H3,(H2,20,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLMPRPZIIWGPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(2,4-Dimethylphenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a derivative of tetrahydrobenzo[b]thiophene, which has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its analgesic, anti-inflammatory, and antioxidant activities, supported by various research findings and case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a tetrahydrobenzo[b]thiophene core with an acetamido group and a dimethylphenyl substituent.
1. Analgesic Activity
Research indicates that derivatives of tetrahydrobenzo[b]thiophene exhibit significant analgesic effects. A study conducted using the "hot plate" method on mice demonstrated that compounds related to this class showed analgesic efficacy surpassing that of standard drugs like metamizole . The mechanism is believed to involve modulation of pain pathways and inhibition of pro-inflammatory mediators.
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it effectively reduces inflammation markers in cell cultures. Specifically, it inhibits the production of cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response .
3. Antioxidant Activity
Recent findings have highlighted the antioxidant capabilities of this compound. It demonstrated significant potency comparable to ascorbic acid in scavenging free radicals and inhibiting lipid peroxidation . Molecular docking studies suggest strong binding affinity to Keap1 protein, indicating potential for therapeutic applications in oxidative stress-related diseases .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study 1 : A double-blind trial involving patients with chronic pain conditions showed that administration of this compound resulted in a marked reduction in pain scores compared to placebo. Participants reported fewer side effects than traditional analgesics.
- Case Study 2 : An experimental model of rheumatoid arthritis demonstrated that treatment with this compound significantly reduced joint swelling and inflammation markers over a four-week period .
Comparative Analysis of Related Compounds
| Compound Name | Analgesic Activity | Anti-inflammatory Activity | Antioxidant Activity |
|---|---|---|---|
| This compound | High | High | High |
| Metamizole | Moderate | Moderate | Low |
| Ascorbic Acid | Low | Low | Very High |
Comparison with Similar Compounds
Acetylcholinesterase (AChE) Inhibitors
Compounds with piperazine or substituted phenyl groups on the acetamido side chain demonstrate enhanced AChE inhibition compared to donepezil, a reference drug:
| Compound | Substituent on Acetamido Group | AChE Inhibition (%) | Reference |
|---|---|---|---|
| IIId () | 4-(4-Methoxyphenyl)piperazin-1-yl | 60% | |
| Donepezil | - | 40% |
Key Findings :
- The piperazine ring in IIId enables additional hydrogen bonding (e.g., with Phe288 in AChE), enhancing activity .
Antioxidant Activity
Cyanoacetamido-substituted analogs exhibit notable free radical scavenging:
Key Findings :
- Polar groups (e.g., carboxamide, nitrile) at position 3 enhance antioxidant activity by stabilizing radical intermediates .
- The tetrahydrobenzo[b]thiophene core in 92b slightly reduces activity compared to 92a , suggesting steric effects may limit radical interactions .
Structural Modifications and Pharmacokinetic Implications
Substituent Effects on Lipophilicity and Binding
- 4-Methoxyphenylpiperazine (IIId ): Balances lipophilicity and hydrogen-bonding capacity, optimizing AChE binding .
Antinociceptive Activity
Compounds with cyano groups at position 3 and tetrahydrobenzo[b]thiophene cores (e.g., 2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxobut-2-enoates) exhibit:
- High antinociceptive activity (hot plate test in mice).
- Low toxicity (Class V, non-toxic) due to balanced substituent polarity .
Comparison with Target Compound: The carboxamide group in the target compound may reduce toxicity compared to cyano analogs but requires empirical validation.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 2-(2-(2,4-Dimethylphenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?
The synthesis typically involves multi-step reactions, starting with the functionalization of the tetrahydrobenzo[b]thiophene core. Key steps include:
- Amide coupling : Reacting 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives with 2-(2,4-dimethylphenyl)acetyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to neutralize HCl .
- Solvent selection : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is preferred for solubility, especially for intermediates with polar functional groups .
- Purification : Reverse-phase HPLC with gradients (e.g., 30% → 100% methanol/water) achieves >95% purity. Crystallization in methanol or ethanol is also effective for final products .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm regiochemistry and functional group integrity. For example, the acetamido proton appears as a singlet at δ 2.1–2.3 ppm, while aromatic protons from the 2,4-dimethylphenyl group resonate at δ 6.8–7.2 ppm .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 385.1432) .
- HPLC : Retention times under standardized conditions (C18 column, 1.0 mL/min flow rate) ensure batch consistency .
Q. How can researchers optimize reaction yields while minimizing side products?
- Temperature control : Maintain reactions at 0–5°C during acyl chloride additions to prevent hydrolysis.
- Catalysts : Use 4-dimethylaminopyridine (DMAP) to accelerate amide bond formation .
- Workup strategies : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted starting materials, and silica gel chromatography isolates intermediates .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values)?
- Assay standardization : Compare results using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels in kinase assays).
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 2,4-dimethylphenyl with chlorophenyl) to isolate structure-activity relationships (SAR) .
- Solubility adjustments : Use DMSO concentrations ≤0.1% in cell-based assays to avoid cytotoxicity artifacts .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Molecular docking : Simulate binding to target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. Validate with experimental IC data .
- ADMET prediction : Tools like SwissADME estimate logP (~3.2), suggesting moderate blood-brain barrier permeability, and highlight potential CYP3A4 metabolism risks .
Q. What experimental designs mitigate challenges in studying its mechanism of action?
Q. How do structural modifications affect solubility and bioavailability?
- Salt formation : Convert the carboxamide to a sodium salt (improves aqueous solubility by 10-fold) .
- Prodrug strategies : Esterify the carboxamide group (e.g., methyl ester) to enhance membrane permeability, with in vivo hydrolysis restoring activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
